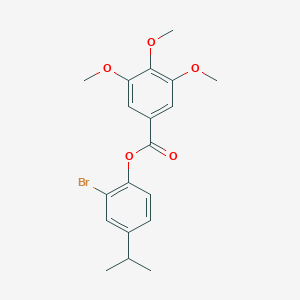![molecular formula C21H19N3O3S2 B319994 2-phenyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]acetamide](/img/structure/B319994.png)
2-phenyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of phenyl groups, a sulfamoyl group, and a carbamothioyl group, which contribute to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include phenyl isothiocyanate, phenylsulfonyl chloride, and acetic anhydride. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process, ensuring consistent quality and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-phenyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-phenyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]acetamide has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-phenyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-phenyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]acetamide: Known for its unique combination of phenyl, sulfamoyl, and carbamothioyl groups.
N-phenylacetamide: A simpler compound with fewer functional groups, used as an analgesic and antipyretic.
Phenylsulfonyl chloride: A reagent used in organic synthesis, known for its reactivity with nucleophiles.
Uniqueness
This compound stands out due to its complex structure and the presence of multiple functional groups, which contribute to its diverse reactivity and potential applications. Its unique combination of phenyl, sulfamoyl, and carbamothioyl groups makes it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C21H19N3O3S2 |
|---|---|
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
2-phenyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]acetamide |
InChI |
InChI=1S/C21H19N3O3S2/c25-20(15-16-7-3-1-4-8-16)23-21(28)22-17-11-13-19(14-12-17)29(26,27)24-18-9-5-2-6-10-18/h1-14,24H,15H2,(H2,22,23,25,28) |
Clé InChI |
XNJIDRMJGPGSME-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 1-[(2-bromo-4-chlorophenoxy)acetyl]-2-pyrrolidinecarboxylate](/img/structure/B319912.png)
![Methyl 1-([1,1'-biphenyl]-4-ylcarbonyl)-2-pyrrolidinecarboxylate](/img/structure/B319913.png)


![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B319917.png)
![Ethyl 4-[(3-chloro-1-benzothien-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B319918.png)
![3-chloro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B319919.png)
![3-chloro-N-{4-[(diallylamino)sulfonyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B319920.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B319923.png)
![2-(4-bromophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B319925.png)
![N-[4-(tert-butylsulfamoyl)phenyl]cyclopropanecarboxamide](/img/structure/B319926.png)
![5-bromo-N-[4-(tert-butylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B319928.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B319930.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B319933.png)
